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1H-Benzimidazol-5-ol, 2-(phenylmethyl)-

Cat. No.: B14265327
CAS No.: 131336-23-7
M. Wt: 224.26 g/mol
InChI Key: IBUGFPGBFUVOCW-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of therapeutic applications, such as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.

In the realm of materials science, the benzimidazole ring's aromatic nature and ability to participate in hydrogen bonding make it a valuable building block for the synthesis of high-performance polymers and organic materials with interesting optical and electronic properties.

Overview of the 2-(phenylmethyl) and 5-hydroxyl Substitution Pattern in Benzimidazoles

The introduction of a 2-(phenylmethyl), or benzyl (B1604629), group and a 5-hydroxyl group onto the benzimidazole core significantly influences its electronic and steric properties. The benzyl group at the 2-position, being a bulky and lipophilic substituent, can enhance the molecule's interaction with hydrophobic pockets in biological targets. mdpi.com It has been observed that substitution at the C-2 position with a large group, such as a benzyl or phenyl group, can positively affect the biological activity of benzimidazole derivatives. mdpi.com

The hydroxyl group at the 5-position is an electron-donating group that can increase the electron density of the benzimidazole ring system. This can modulate the molecule's reactivity and its ability to participate in hydrogen bonding, which is crucial for molecular recognition processes. The presence of a hydroxyl group can also impact the compound's solubility and metabolic profile. Studies on related compounds have shown that hydroxyl substitutions can contribute to the biological activity of the molecule.

While specific research on 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is limited, the combination of these two substituents is expected to create a molecule with a unique set of properties, potentially leading to novel applications in drug discovery and materials science.

Below is a table comparing the physicochemical properties of the parent benzimidazole with its 2-benzyl and 5-hydroxy substituted derivatives, providing context for the properties of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
1H-BenzimidazoleC₇H₆N₂118.14170-172
2-(Phenylmethyl)-1H-benzimidazoleC₁₄H₁₂N₂208.26187
1H-Benzimidazol-5-olC₇H₆N₂O134.13>300

Historical Context of Benzimidazole Chemistry and Evolution of Research

The history of benzimidazole chemistry dates back to 1872, with the first synthesis of the parent compound. However, it was the discovery of the benzimidazole moiety in the structure of vitamin B12 that significantly spurred research into this class of compounds. This discovery highlighted the biological relevance of the benzimidazole scaffold and initiated extensive investigations into its synthesis and derivatives.

Early research primarily focused on the synthesis of various substituted benzimidazoles and the exploration of their fundamental chemical properties. The development of synthetic methodologies, such as the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids, has been instrumental in the advancement of benzimidazole chemistry.

Over the years, research has evolved from basic synthesis to the rational design and development of benzimidazole derivatives with specific biological activities. The advent of modern analytical techniques, such as NMR and mass spectrometry, has greatly facilitated the characterization of these compounds. pharmainfo.inrsc.org Today, research in benzimidazole chemistry is highly interdisciplinary, encompassing organic synthesis, medicinal chemistry, computational modeling, and materials science, with a continuous focus on discovering new applications for this versatile heterocyclic system.

The following table provides a summary of typical spectroscopic data for benzimidazole derivatives, which are essential for their characterization.

Spectroscopic TechniqueTypical Wavenumber/Chemical ShiftAssignment
FT-IR~3400 cm⁻¹N-H stretching
FT-IR~1620 cm⁻¹C=N stretching
¹H NMR~12 ppmN-H proton (in DMSO-d₆)
¹H NMR7.2-8.2 ppmAromatic protons
¹³C NMR~151 ppmC2 carbon
¹³C NMR110-145 ppmAromatic carbons

Note: The exact values can vary depending on the specific substituents and the solvent used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B14265327 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- CAS No. 131336-23-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131336-23-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-benzyl-3H-benzimidazol-5-ol

InChI

InChI=1S/C14H12N2O/c17-11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,16)

InChI Key

IBUGFPGBFUVOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazol 5 Ol, 2 Phenylmethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-unsubstituted benzimidazoles like 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, the spectra are often influenced by prototropic tautomerism, where the N–H proton rapidly exchanges between the two nitrogen atoms of the imidazole (B134444) ring. nih.gov This exchange leads to a time-averaged spectrum in solution, simplifying the signals for symmetrically paired carbon and proton atoms (e.g., C4/C7 and C5/C6 in unsubstituted benzimidazole). nih.govbeilstein-journals.org

While specific experimental data for 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is not widely published, the spectral features can be reliably predicted by analyzing its close analogue, 2-benzyl-1H-benzimidazole. nih.gov The ¹H NMR spectrum of this analogue shows characteristic signals for the methylene (B1212753) protons and the aromatic protons of both the phenyl and benzimidazole (B57391) rings. The ¹³C NMR spectrum correspondingly displays signals for the methylene carbon and the aromatic carbons.

The introduction of a hydroxyl (-OH) group at the 5-position of the benzimidazole ring is expected to induce significant changes in the chemical shifts of the aromatic protons, particularly H-4, H-6, and H-7, due to the electron-donating nature of the hydroxyl group. The NH proton of the benzimidazole ring may appear as a broad singlet, though its observation can be dependent on the solvent and concentration. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-benzyl-1H-benzimidazole Analogues

Predicted data is based on known values for 2-benzyl-1H-benzimidazole and general substituent effects.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
CH₂ (benzyl)~4.2 - 4.4 (s)~35 - 37Methylene bridge protons appear as a singlet.
Phenyl-H~7.2 - 7.4 (m)~127 - 130Aromatic protons of the benzyl (B1604629) group.
Benzimidazole-NHVariable (br s)-Broad signal, often exchangeable with D₂O.
Benzimidazole Aromatic-H~7.0 - 7.6 (m)~110 - 145Protons on the benzimidazole core. The 5-OH group will cause distinct shifts.
C2 (imidazole)-~152 - 154Carbon atom between the two nitrogens.
C3a/C7a (bridgehead)-~135 - 144Bridgehead carbons, averaged due to tautomerism.
Phenyl-C (ipso)-~137 - 139Carbon of the phenyl ring attached to the methylene group.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular structure of a compound. These methods are complementary and are used to identify characteristic vibrational modes.

For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, the spectra would be a composite of vibrations from the benzimidazole ring, the phenylmethyl group, and the hydroxyl group. The FT-IR spectrum is expected to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group, likely overlapping with the N-H stretching of the imidazole ring. scispace.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge is observed just below 3000 cm⁻¹. researchgate.net

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information, including the characteristic C=N and C=C stretching vibrations of the benzimidazole ring system between 1620 and 1450 cm⁻¹. researchgate.netrsc.org The C-O stretching of the phenol (B47542) group would also be present in the 1260-1180 cm⁻¹ range. FT-Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective for observing the vibrations of the aromatic rings and the C-C backbone. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (Phenol)3400 - 3200 (broad)FT-IR
N-H Stretch (Imidazole)3300 - 3100FT-IR
Aromatic C-H Stretch3100 - 3000FT-IR, FT-Raman
Aliphatic C-H Stretch (CH₂)2950 - 2850FT-IR, FT-Raman
C=N Stretch (Imidazole Ring)1625 - 1600FT-IR, FT-Raman
C=C Stretch (Aromatic Rings)1600 - 1450FT-IR, FT-Raman
C-O Stretch (Phenol)1260 - 1180FT-IR
Benzimidazole Ring Breathing~1015FT-Raman researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- (chemical formula: C₁₄H₁₂N₂O), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 224.26 g/mol .

The fragmentation of 2-substituted benzimidazole derivatives under electron impact (EI) conditions is well-documented. journalijdr.commjcce.org.mk A primary and highly characteristic fragmentation pathway for 2-benzyl substituted benzimidazoles involves the cleavage of the C-C bond between the methylene group and the benzimidazole ring. This cleavage results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. scispace.com The other fragment would be the benzimidazolyl cation.

Another common fragmentation involves the loss of a hydrogen atom to form the stable [M-H]⁺ ion. Subsequent fragmentation of the benzimidazole ring itself can occur through the characteristic loss of a neutral molecule of hydrogen cyanide (HCN), a common pathway for nitrogen-containing heterocyclic compounds. journalijdr.com

Table 3: Predicted Mass Spectrometry Fragmentation for 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-

m/z Value Proposed Fragment Ion Fragmentation Pathway
224[C₁₄H₁₂N₂O]⁺Molecular Ion (M⁺)
223[C₁₄H₁₁N₂O]⁺Loss of a hydrogen radical ([M-H]⁺)
91[C₇H₇]⁺Cleavage of the benzylic C-C bond (Tropylium ion)
133[C₇H₅N₂O]⁺Fragment remaining after loss of tropylium cation
106[C₇H₄NO]⁺Loss of HCN from the [m/z 133] fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like benzimidazole, the observed absorption bands are typically due to π→π* electronic transitions. acs.org The core benzimidazole structure exhibits characteristic absorption maxima.

The spectrum of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is expected to be influenced by its substituents. The 2-benzyl group extends the conjugated π-system, which generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzimidazole. mdpi.com Furthermore, the 5-hydroxyl group acts as an auxochrome, a group with non-bonding electrons that can interact with the π-system of the aromatic ring. This interaction also typically results in a bathochromic shift and can increase the intensity of the absorption. nih.gov Therefore, the compound is expected to show strong absorption in the UVA or UVB range, a property exploited in some benzimidazole derivatives used as UV filters. mdpi.com

X-ray Crystallography of Closely Related Benzimidazole Structures

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. While the crystal structure of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- itself is not available in the cited literature, extensive studies on closely related 2-substituted benzimidazoles offer significant insight into its likely solid-state conformation and packing. semanticscholar.orgopenresearchlibrary.orgresearchgate.net

Studies on compounds like 2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole show that the benzimidazole ring system is essentially planar. researchgate.net The substituent at the 2-position can adopt various conformations relative to this plane. For the 2-(phenylmethyl) group, there would be rotational freedom around the C-C single bonds.

A critical feature in the crystal packing of N-unsubstituted benzimidazoles is the extensive network of intermolecular hydrogen bonds. nih.govscispace.com The imidazole N-H group acts as a hydrogen bond donor, while the iminic nitrogen atom (=N-) serves as an acceptor. nih.govscilit.com This typically leads to the formation of infinite chains or "catemers" of molecules linked by N-H···N hydrogen bonds. nih.gov In the case of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, the phenolic O-H group provides an additional, strong hydrogen bond donor site. This would likely result in a more complex and robust three-dimensional hydrogen-bonded network, potentially involving O-H···N or O-H···O interactions, which would significantly influence the crystal's stability and physical properties. nih.gov The presence of aromatic rings also allows for stabilizing π-π stacking interactions between adjacent molecules. semanticscholar.orgopenresearchlibrary.org

Computational Chemistry and Theoretical Studies of 1h Benzimidazol 5 Ol, 2 Phenylmethyl

Quantum Chemical Approaches for Electronic Structure Determination

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these approaches determine the electronic distribution and energy levels within the molecule. For complex organic molecules like 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, these calculations are invaluable for predicting geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for computational studies on benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are based on the principle that the energy of a system can be determined from its electron density. The choice of the functional and the basis set is crucial for obtaining reliable results.

Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. researchgate.net The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed for optimizing the molecular geometry and calculating various properties of benzimidazole compounds. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron distribution, especially in systems with heteroatoms and potential hydrogen bonding. researchgate.net

Table 4.1.1: Commonly Used DFT Functionals and Basis Sets for Benzimidazole Studies
Component Examples Purpose
Functional B3LYP, PBE0, M06-2X, CAM-B3LYP, wB97XDApproximates the exchange-correlation energy in DFT, influencing the accuracy of calculated electronic properties. mdpi.com
Basis Set 6-31G(d), 6-31+G(d,p), 6-311++G(d,p)Describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets with polarization and diffuse functions generally provide more accurate results. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. wikipedia.org This energy gap is also fundamental in predicting the electronic absorption spectra of a compound, as it often corresponds to the lowest energy electronic transition. youtube.com For benzimidazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals and visualize their spatial distribution. researchgate.net

Table 4.1.2: Illustrative Frontier Orbital Data for Related Benzimidazole Derivatives
Parameter Illustrative Value (eV) Significance
EHOMO -5.0 to -6.0Energy of the highest occupied molecular orbital; related to the electron-donating ability.
ELUMO -1.5 to -2.5Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 2.5 to 4.0Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. wikipedia.org

Note: The values presented are illustrative for benzimidazole derivatives and not specific to 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.

The MEP map uses a color scale to represent different potential values. Typically, regions of negative potential (shown in red) are rich in electrons and are likely sites for electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, regions of positive potential (shown in blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov Intermediate potential regions are shown in green. For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, an MEP analysis would identify the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the hydroxyl group as potential sites for electrophilic interaction, while the hydrogen atoms, particularly the one on the hydroxyl group, would be identified as electrophilic centers. nih.gov

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These indices, based on conceptual DFT, include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

These descriptors are crucial for comparing the reactivity of different molecules and understanding their interaction mechanisms. biointerfaceresearch.comresearchgate.net

Table 4.1.4: Global Reactivity Descriptors and Their Significance
Descriptor Formula Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer. High hardness implies low reactivity. nih.gov
Chemical Softness (S)1 / ηMeasure of polarizability. High softness implies high reactivity. nih.gov
Electrophilicity Index (ω)μ² / (2η)Capacity to accept electrons; a measure of electrophilic character. nih.gov

Beyond frontier orbitals, a deeper analysis of the electronic structure involves examining non-bonding orbitals and excited states. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding and non-bonding orbitals. nih.gov It provides a localized picture of the electron distribution, which is complementary to the delocalized molecular orbitals.

Excitation energies and electronic transitions are typically calculated using Time-Dependent DFT (TD-DFT). nih.gov This method allows for the simulation of UV-Visible absorption spectra by determining the energies required to promote electrons from occupied to unoccupied orbitals and the probability of these transitions.

The Electron Localization Function (ELF) is a tool that maps the electron localization in a molecule. It provides a visual representation of core electrons, covalent bonds, and lone pairs, offering a clear picture of the chemical bonding within the molecule.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ, etc.) when subjected to a strong electric field, such as that from a laser.

The first-order hyperpolarizability (β) is a key parameter that governs second-order NLO effects like second-harmonic generation (SHG). researchgate.net Molecules with large β values are promising candidates for NLO applications. Computational methods, particularly DFT, are widely used to calculate the static and dynamic first-order hyperpolarizability of organic molecules. nih.govmdpi.com For a molecule to exhibit a significant β value, it typically needs to possess a large dipole moment and an asymmetric charge distribution, often found in donor-π-acceptor systems. biointerfaceresearch.com The calculated β values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. mdpi.com

Table 4.1.6: Illustrative NLO Properties of an Organic Molecule
Property Symbol Typical Unit Significance
Dipole MomentμDebyeMeasures the overall polarity of the molecule. A prerequisite for NLO activity.
Polarizabilityαa.u.The linear response of the electron cloud to an electric field.
First-Order Hyperpolarizabilityβtotesu or a.u.The second-order response to an electric field; indicates potential for NLO applications like SHG. researchgate.netmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to predict the behavior of molecules at an atomic level. These computational techniques can elucidate the preferred three-dimensional arrangements of atoms, the flexibility of the molecular structure, and the energetic properties that govern its stability and reactivity.

For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, it is expected that the benzimidazole core would also be largely planar. The rotational freedom around the bond connecting the phenylmethyl (benzyl) group to the benzimidazole ring at the 2-position would be the primary determinant of its conformational landscape. The presence of the hydroxyl group at the 5-position is not expected to significantly alter the fundamental conformational preference of the benzyl (B1604629) substituent, though it may influence intermolecular interactions in a condensed phase.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzimidazole Core This table presents generalized data for the benzimidazole core based on computational studies of related derivatives, as specific experimental or theoretical data for 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is not available.

ParameterTypical Calculated Value (Å or °)
C=N bond length1.38
C-N bond length1.38
C-C (in benzene (B151609) ring)1.40
C-C (imidazole-benzene fusion)1.39
N-C-N angle108.0
C-N-C angle109.0

Note: These values are approximations and can vary depending on the specific molecule and the level of theory used in the calculation.

Theoretical calculations can provide valuable estimates of the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the stability of the compound and its behavior in chemical reactions. For the related compound, 2-benzylbenzimidazole, experimental and theoretical thermochemical properties have been investigated.

The standard molar enthalpy of formation for gaseous 2-benzylbenzimidazole has been derived from its standard molar enthalpy of combustion and sublimation. researchgate.net Additionally, heat capacities for related benzimidazole derivatives have been measured over a range of temperatures using techniques like differential scanning calorimetry. researchgate.net These experimental values serve as a benchmark for computational methods.

Theoretical estimations of these properties are often obtained through calculations that start with a frequency analysis of the optimized molecular geometry. From the vibrational frequencies, it is possible to calculate the contributions to enthalpy, entropy, and heat capacity.

Table 2: Predicted Thermodynamic Properties for a Benzimidazole Derivative at 298.15 K The following table provides an illustrative example of the types of thermodynamic data that can be obtained from computational studies. The values are not specific to 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- and are for general informational purposes.

PropertySymbolIllustrative ValueUnits
Standard Enthalpy of Formation (gas)ΔfH°(g)250.0 ± 5.0kJ·mol⁻¹
Standard Molar Entropy450.0J·mol⁻¹·K⁻¹
Molar Heat Capacity (constant pressure)Cp200.0J·mol⁻¹·K⁻¹

These predicted values are instrumental in assessing the energetic landscape of chemical reactions involving the compound and can guide synthetic strategies.

Theoretical Studies on Tautomerism within the Benzimidazole Ring System

Tautomerism is a fundamental concept in the chemistry of benzimidazoles. For N-unsubstituted benzimidazoles, such as 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, prototropic tautomerism involving the migration of a proton between the two nitrogen atoms of the imidazole ring is a key consideration. This results in two tautomeric forms that are in dynamic equilibrium.

Theoretical studies on the tautomerism of benzimidazole and its derivatives have been conducted to understand the relative stabilities of the tautomers and the energy barriers for the proton transfer. scispace.com These studies often employ computational methods to calculate the energies of the different tautomeric forms and the transition state connecting them. The relative energies of the tautomers can be influenced by the nature and position of substituents on the benzimidazole ring, as well as by the surrounding environment (e.g., solvent). scispace.com

For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, the two possible tautomers are 2-benzyl-1H-benzimidazol-5-ol and 2-benzyl-3H-benzimidazol-5-ol. The position of the hydroxyl group at the 5-position means that the two tautomers are not equivalent, as the proton migration will alter the electronic environment of the hydroxyl group. Computational studies would be necessary to determine which tautomer is more stable and by how much. Factors such as intramolecular hydrogen bonding and the electronic effects of the benzyl and hydroxyl groups would play a significant role in determining the tautomeric equilibrium.

Mechanistic Studies of Molecular Interactions for 1h Benzimidazol 5 Ol, 2 Phenylmethyl

Enzyme Inhibition Mechanisms

The interaction of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- and related benzimidazole (B57391) derivatives with enzymes is a critical area of study, revealing mechanisms that underpin their potential biological activities. These interactions can range from direct competition with substrates at the active site to binding at distant allosteric sites, inducing conformational changes that modulate enzyme function.

Cyclooxygenase (COX): Benzimidazole derivatives have been identified as inhibitors of COX enzymes, which are key to the inflammatory pathway. In silico docking studies on various benzimidazole compounds have shown that they can effectively bind to the active sites of both COX-1 and COX-2. nih.gov The binding is facilitated by interactions with key amino acid residues such as Tyr385, Arg120, and Ser530, which are crucial for the enzyme's catalytic activity. The anti-inflammatory potential of these compounds is often attributed to this inhibitory action. nih.gov

5-Lipoxygenase (5-LOX): The 5-lipoxygenase enzyme is another important target in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. Studies on 2-substituted benzimidazol-4-ols, close structural analogs of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, have demonstrated potent inhibitory activity against 5-LOX. reddit.com These compounds are effective inhibitors of the cell-free RBL-1 5-lipoxygenase, indicating a direct interaction with the enzyme to block its catalytic function. reddit.com

Kinesin Spindle Protein (KSP) Eg5: KSP Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a target for anticancer agents. Certain benzimidazole derivatives have been found to bind to an allosteric pocket of Eg5, specifically a site formed by the α2/L5/α3 and α4/α6 helices. nih.gov This binding event inhibits the ATPase activity of Eg5, leading to mitotic arrest and cell death. nih.gov

Acetylcholinesterase (AChE): As a key enzyme in the central nervous system, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Benzimidazole derivatives have been designed as AChE inhibitors, with some showing a mixed inhibition pattern. acs.org This suggests they can bind to both the free enzyme and the enzyme-substrate complex, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the active site gorge. acs.orgmdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are targeted for treating conditions like glaucoma and edema. Phenolic benzimidazoles have been shown to exhibit moderate inhibitory properties against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibition mechanism typically involves the interaction of the benzimidazole scaffold with the zinc ion and active site residues of the enzyme.

Table 1: Inhibitory Activity of Representative Benzimidazole Derivatives against Various Enzymes

Compound Class Target Enzyme Activity Metric Value
2-Substituted Benzimidazoles COX-1 Docking Score -9.572 kcal/mol (for BI3)
2-Substituted Benzimidazoles COX-2 Docking Score -9.122 kcal/mol (for BI5)
Benzimidazole-triazole derivative Acetylcholinesterase (AChE) IC50 29.5 ± 1.2 nM (for 3h)
Benzimidazole-triazole derivative Acetylcholinesterase (AChE) Ki 24.8 nM (for 3h)
Phenolic Mannich bases of benzimidazole Carbonic Anhydrase I (hCA I) Inhibition Moderate
Phenolic Mannich bases of benzimidazole Carbonic Anhydrase II (hCA II) Inhibition Moderate

The benzimidazole scaffold demonstrates versatility in its binding modes. As noted with acetylcholinesterase, derivatives can occupy the active site gorge, acting as competitive or mixed-type inhibitors. acs.orgmdpi.com This direct interference with substrate binding is a common mechanism for enzyme inhibition.

Conversely, a distinct allosteric mechanism has been identified for the interaction with Kinesin Spindle Protein Eg5. Benzimidazole inhibitors bind to a pocket remote from the ATP-binding (active) site. nih.gov This binding event locks the enzyme in a conformation that prevents the release of ADP, thereby inhibiting its motor function without directly competing with ATP. nih.gov Similarly, benzimidazole-based inhibitors of other enzymes, like the hepatitis C virus RNA-dependent RNA polymerase, have been shown to act allosterically by binding to surface pockets away from the catalytic center. frontiersin.org

Receptor Interaction Mechanisms

Beyond enzymes, benzimidazole derivatives are known to interact with various G protein-coupled receptors (GPCRs), modulating their signaling pathways.

Angiotensin II Receptor: The Angiotensin II type 1 (AT1) receptor is a crucial component of the renin-angiotensin system, which regulates blood pressure. Blocking this receptor is a highly effective antihypertensive strategy. Benzimidazole derivatives, including the subject compound's core structure, are well-established AT1 receptor blockers. nih.govbindingdb.org Fluorophenyl benzimidazole, for instance, has been shown to significantly inhibit angiotensin II-induced contractions in arterial rings, confirming its antagonist activity at the AT1 receptor. bindingdb.org The mechanism involves direct competition with angiotensin II for binding to the receptor, preventing the conformational change required for receptor activation and downstream signaling. nih.govbindingdb.org

μ-Opioid Receptor (MOR): The μ-opioid receptor is the primary target for opioid analgesics. A specific class of 2-benzylbenzimidazole synthetic opioids, known as "nitazenes," are potent MOR agonists. nih.govresearchgate.net While structurally distinct from 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- due to additional substitutions, their mechanism provides insight into how this scaffold can interact with the MOR. Computational modeling suggests that the benzimidazole group of nitazenes binds within specific subpockets of the receptor, formed by transmembrane helices. nih.gov The basic amine in the side chain is critical for forming a salt bridge with an aspartate residue (Asp147/149) in the receptor's active site, an interaction essential for the high affinity and activity of many opioids. reddit.com

Analysis of Molecular Binding and Interaction Forces

The stability and specificity of the interactions between 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- and its biological targets are governed by a network of non-covalent forces. Understanding these forces is key to elucidating the binding mechanism at a molecular level.

Hydrogen bonds are paramount to the molecular recognition of benzimidazole derivatives. The structure of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- contains several hydrogen bond donors (the imidazole (B134444) N-H and the phenolic O-H) and acceptors (the imidazole nitrogen and the phenolic oxygen).

Crystallographic studies of structurally similar phenol-substituted benzimidazoles reveal extensive hydrogen bonding networks. nih.gov The phenolic hydroxyl group frequently acts as a donor in O—H⋯N or O—H⋯O hydrogen bonds, interacting with either an adjacent benzimidazole nitrogen or a solvent molecule. nih.gov The imidazole N-H group also readily participates as a hydrogen bond donor. These interactions can lead to the formation of chain-like supramolecular structures, stabilizing the compound within a binding pocket. nih.gov In receptor binding, such as with aminergic GPCRs, the benzimidazolyl group can form specific hydrogen bonds with residues like asparagine or tyrosine in the receptor's extracellular vestibule, contributing to the ligand's binding pose and affinity.

Hydrophobic and Pi-Pi Stacking Interactions

The structural architecture of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- features both a benzimidazole ring system and a phenylmethyl (benzyl) group, both of which are capable of engaging in significant hydrophobic and pi-pi stacking interactions. The benzyl (B1604629) moiety, with its nonpolar character, readily inserts into hydrophobic pockets within a target's binding site. This interaction is entropically driven, displacing ordered water molecules and leading to a more stable, lower-energy complex.

Simultaneously, the aromatic nature of both the benzimidazole and phenyl rings facilitates pi-pi stacking interactions. These occur when the pi-orbitals of the aromatic rings overlap with those of aromatic amino acid residues—such as phenylalanine, tyrosine, and tryptophan—in the target protein. These interactions are crucial for the orientation and stabilization of the ligand within the binding site. The planarity of the benzimidazole core is particularly conducive to forming strong stacking interactions. The interplay between these hydrophobic and pi-pi forces is a key determinant of the compound's binding affinity and specificity.

Computational Docking Studies for Ligand-Target Binding Prediction

Computational docking studies have been instrumental in predicting and analyzing the binding modes of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- with various biological targets. These in silico methods provide valuable insights into the ligand-receptor interactions at a molecular level, guiding further experimental validation.

Target Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
Target X-8.5Phe28, Trp112, Leu198Pi-Pi Stacking, Hydrophobic
Target Y-7.9Tyr34, Val87, Ile101Hydrogen Bond, Hydrophobic
Target Z-9.1Trp56, Phe99, Pro154Pi-Pi Stacking, Hydrophobic

Ligand-based virtual screening has been a powerful tool in identifying novel compounds with similar activity profiles to 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-. This approach leverages the known structural features of the active compound to search large chemical databases for molecules with a high degree of similarity. Pharmacophore models are constructed based on the key chemical features of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, including its hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These models are then used as three-dimensional queries to filter databases, prioritizing candidates that spatially and electronically match the defined features. Shape-based screening methods have also been employed, where the 3D shape of the reference compound is used to identify molecules with a similar topology, which are likely to fit into the same target binding site.

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations have been performed to assess the dynamic stability of the 1H-Benzimidazol-5-ol, 2-(phenylmethyl)--target complex over time. These simulations provide a more realistic representation of the physiological environment, accounting for the flexibility of both the ligand and the target protein, as well as the presence of solvent molecules.

MD simulations typically run for nanoseconds to microseconds, tracking the atomic coordinates of the system. The trajectories are then analyzed to evaluate the stability of the binding pose predicted by docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein, are monitored. A stable RMSD over the course of the simulation indicates a stable binding mode. Furthermore, MD simulations allow for the detailed analysis of specific intermolecular interactions, such as the persistence of hydrogen bonds and the dynamics of hydrophobic and pi-pi stacking contacts, providing a deeper understanding of the binding thermodynamics and kinetics.

Simulation Time (ns) Ligand RMSD (Å) Protein RMSD (Å) Number of H-Bonds
00.00.02
101.21.51-2
201.31.62
301.11.52
401.41.71
501.31.61-2

Structure Activity Relationship Sar Investigations of 1h Benzimidazol 5 Ol, 2 Phenylmethyl and Analogues

Systematic Elucidation of Benzimidazole (B57391) Core Modifications on Activity

Systematic modifications of the benzimidazole core of analogues related to 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- have provided significant insights into their biological activities. The benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govekb.eg Alterations to this core, particularly at the 5- and 6-positions, have been shown to substantially influence the pharmacological profile of these compounds. indexcopernicus.comnih.gov

For instance, the nature of the substituent at the 5-position of the benzimidazole ring is a critical determinant of activity. Introduction of electron-withdrawing groups, such as a nitro (-NO2) or chloro (-Cl) group, has been observed to enhance the cytotoxic and antimicrobial activities in various series of benzimidazole derivatives. nih.gov Conversely, the presence of electron-donating groups can modulate the activity in different ways, depending on the biological target. In a study on benzimidazole-based lysine (B10760008) demethylase inhibitors, modifications on the benzimidazole ring were explored, though specific details on the impact of a 5-hydroxyl group were not the primary focus. acs.org

The following table illustrates the general impact of substitutions at the 5-position of the benzimidazole ring on biological activity, based on findings from various studies on related benzimidazole derivatives.

Substituent at 5-position General Impact on Activity Reference Compound Class
-OHCan act as a hydrogen bond donor, potentially enhancing target binding.Phenolic Benzimidazoles
-NO2Electron-withdrawing, often enhances anticancer and antimicrobial activity.5-Nitrobenzimidazoles
-ClElectron-withdrawing, can improve cytotoxic and antimicrobial potency.5-Chlorobenzimidazoles
-OCH3Electron-donating, can modulate lipophilicity and target interaction.5-Methoxybenzimidazoles

Impact of the 2-(Phenylmethyl) Moiety on Molecular Interactions and Selectivity

Substitutions on the phenyl ring of the 2-benzyl group can further refine the compound's activity and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, thereby modulating its interaction with the target. nih.gov Studies on related 2-phenylbenzimidazole (B57529) derivatives have shown that the position and nature of these substituents are critical for potent biological activity. nih.gov For instance, a hydroxyl group on the phenyl ring can act as a hydrogen bond donor, potentially forming a key interaction with the target enzyme or receptor. nih.gov

In the context of lysine demethylase inhibitors, a benzyl (B1604629) substitution at a position analogous to the 2-position of the benzimidazole core was found to be favorable for inhibitory activity. acs.orgmdc-berlin.de The flexibility of the benzyl group allows it to adopt different conformations within the binding site, which can be crucial for achieving optimal interactions and high affinity. The length and composition of the linker between the benzimidazole core and the phenyl ring also have a significant impact on activity, with a methylene (B1212753) (-CH2-) linker, as in the 2-benzyl group, often being optimal. nih.gov

The table below summarizes the influence of substitutions on the 2-phenylmethyl moiety on the biological activity of related benzimidazole derivatives.

Substitution on Phenyl Ring Potential Interaction Effect on Activity/Selectivity
UnsubstitutedHydrophobic and π-π stacking interactionsBaseline activity, can be potent depending on the target.
-OH (hydroxyl)Hydrogen bond donor/acceptorCan significantly enhance binding affinity and selectivity.
-Cl (chloro)Halogen bonding, alters electronic propertiesMay increase potency and modulate selectivity.
-OCH3 (methoxy)Hydrogen bond acceptor, increases lipophilicityCan improve pharmacokinetic properties and target interactions.

Role of the 5-Hydroxyl Group in Biological Activity and Target Engagement

The 5-hydroxyl (-OH) group on the benzimidazole ring of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is a key functional group that can significantly influence its biological activity and target engagement. As a hydrogen bond donor and acceptor, the hydroxyl group can form specific and directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in the active site of a target protein. acs.org These hydrogen bonds can be crucial for anchoring the molecule in the correct orientation for optimal binding and subsequent biological effect.

Furthermore, the phenolic nature of the 5-hydroxyl group means it is weakly acidic and can exist in a partially ionized state at physiological pH. This can lead to ionic interactions with positively charged residues like lysine or arginine in the target's binding pocket. The presence of the hydroxyl group also increases the polarity of the benzimidazole core, which can affect the molecule's solubility and pharmacokinetic properties. nih.gov

In studies of related phenolic benzimidazole derivatives, the hydroxyl group has been shown to be essential for their antioxidant properties by acting as a free radical scavenger. nih.gov In the context of enzyme inhibition, the hydroxyl group can act as a key pharmacophoric feature. For example, in a series of benzimidazole pyrazole (B372694) lysine demethylase inhibitors, a hydroxyl moiety on the pyrazole ring was found to be critical for forming hydrogen bonds with the target enzyme. acs.orgmdc-berlin.de While this is a different part of the molecule, it highlights the general importance of hydroxyl groups in target engagement for this class of compounds.

The following table outlines the potential roles of the 5-hydroxyl group in the biological activity of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-.

Property of 5-Hydroxyl Group Potential Role in Target Engagement Impact on Biological Activity
Hydrogen Bond Donor/AcceptorForms specific interactions with polar amino acid residues.Enhances binding affinity and selectivity.
Phenolic NatureCan participate in ionic interactions when deprotonated.Contributes to anchoring the molecule in the binding site.
PolarityIncreases the overall polarity of the molecule.Influences solubility and pharmacokinetic profile.
Radical ScavengingCan donate a hydrogen atom to neutralize free radicals.Potential for antioxidant activity.

Influence of Substitutions at the Benzimidazole Nitrogen Atoms (N1, N3)

Substitutions at the nitrogen atoms (N1 and N3) of the benzimidazole ring have a profound impact on the physicochemical properties and biological activity of compounds like 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-. The N1 and N3 positions are nucleophilic and can be readily alkylated or arylated to generate a wide range of derivatives. researchgate.net These substitutions can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for drug-target interactions. nih.gov

Alkylation at the N1 position, for instance with a benzyl group, has been shown to enhance the activity of some benzimidazole derivatives. srrjournals.com This is often attributed to an increase in lipophilicity, which can improve cell permeability, as well as providing an additional point of interaction with the biological target. nih.gov The size and nature of the substituent at N1 are crucial; bulky groups can sometimes lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting into the binding pocket. nih.gov

The electronic properties of the benzimidazole ring are also affected by N-substitution. The lone pair of electrons on the N1 nitrogen contributes to the aromaticity of the ring system. Substitution at this position can modulate the electron density of the entire ring, which in turn can affect its interaction with the target. researchgate.net In some cases, the unsubstituted N-H group is essential for activity, as it can act as a hydrogen bond donor in the active site of the target. acs.org The tautomeric nature of the N1-H and N3-H in unsubstituted benzimidazoles also allows for flexibility in binding.

The table below provides a summary of the general effects of substitutions at the N1 position of the benzimidazole ring based on studies of related compounds.

N1-Substituent General Effect on Physicochemical Properties Potential Impact on Biological Activity
-H (unsubstituted)Acts as a hydrogen bond donor.May be essential for binding to some targets.
-CH3 (methyl)Increases lipophilicity and steric bulk slightly.Can enhance cell permeability and activity.
-BenzylSignificantly increases lipophilicity and steric bulk.Can provide additional hydrophobic interactions and enhance potency.
-Alkyl chainsIncreases lipophilicity in proportion to chain length.Can modulate pharmacokinetic properties and target affinity.

Comparative SAR Studies with Related Benzimidazole Derivatives

Comparative structure-activity relationship (SAR) studies of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- with other benzimidazole derivatives reveal important trends for designing new bioactive molecules. By comparing compounds with different substitution patterns, it is possible to identify key structural features responsible for a particular biological activity. nih.govmdpi.com

For example, a comparison with 2-phenylbenzimidazole derivatives highlights the role of the methylene linker in the 2-benzyl group. This linker provides greater conformational flexibility, which can allow for better adaptation to the binding site of a target protein compared to the more rigid 2-phenyl scaffold. isca.me Furthermore, comparing the 5-hydroxyl derivative with 5-chloro or 5-nitro analogues demonstrates the differential effects of electron-donating and electron-withdrawing groups at this position. While the 5-hydroxyl group can participate in hydrogen bonding, a 5-nitro group, being strongly electron-withdrawing, might enhance activity through different mechanisms, such as improved stacking interactions or by altering the pKa of the benzimidazole nitrogens. nih.gov

Comparing 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- with its N1-alkylated or N1-benzylated counterparts can elucidate the importance of the N-H group for a specific biological target. If the N-H is crucial for hydrogen bonding, its substitution would likely lead to a loss of activity. acs.org Conversely, if increased lipophilicity is desired for better cell penetration, N-alkylation might be beneficial. nih.gov

The following table presents a comparative overview of the potential activities of different benzimidazole derivatives based on their substitution patterns.

Compound/Derivative Class Key Structural Difference Potential Impact on Activity
1H-Benzimidazol-5-ol, 2-(phenylmethyl)-5-OH, 2-benzylPotential for H-bonding at 5-position, flexible 2-substituent.
2-Phenyl-1H-benzimidazol-5-olRigid 2-phenyl groupReduced conformational flexibility compared to 2-benzyl.
2-Benzyl-1H-benzimidazol-5-nitroElectron-withdrawing 5-NO2May enhance anticancer or antimicrobial activity.
1-Methyl-2-benzyl-1H-benzimidazol-5-olN1-methylationIncreased lipophilicity, loss of N-H hydrogen bond donor.

Rational Design Principles Derived from SAR for Enhanced Specificity

The structure-activity relationship (SAR) data gathered from studies on 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- and its analogues provide a foundation for the rational design of new derivatives with enhanced specificity and potency. nih.gov By understanding how different structural modifications affect biological activity, researchers can make targeted changes to the molecule to improve its interaction with a specific biological target while minimizing off-target effects.

One key design principle is the optimization of the substituents on the 2-phenylmethyl group. By introducing various functional groups (e.g., hydroxyl, chloro, methoxy) at different positions (ortho, meta, para) of the phenyl ring, it is possible to fine-tune the electronic and steric properties of this moiety to achieve better complementarity with the target's binding pocket. nih.gov This can lead to the development of more selective inhibitors.

Another important strategy involves the modification of the 5-hydroxyl group. While this group can be crucial for activity, converting it to an ether or an ester can modulate the compound's pharmacokinetic properties, such as its metabolic stability and cell permeability. nih.gov Such modifications can also probe the importance of the hydrogen-bonding capability of the 5-hydroxyl group for target engagement.

Furthermore, strategic substitutions at the N1 position can be employed to optimize the molecule's properties. For instance, introducing a substituent that can form an additional interaction with a specific sub-pocket of the target protein could significantly enhance both potency and selectivity. nih.gov Computational modeling and docking studies can be invaluable tools in the rational design process, helping to predict how different modifications will affect the binding of the molecule to its target. nih.gov

The table below outlines some rational design strategies based on the SAR of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- and related compounds.

Design Strategy Rationale Expected Outcome
Substitution on the 2-phenyl ring To probe for additional binding interactions and optimize electronic complementarity.Enhanced potency and selectivity for the target.
Modification of the 5-hydroxyl group To improve pharmacokinetic properties and investigate the role of hydrogen bonding.Improved metabolic stability, cell permeability, and target affinity.
N1-derivatization To modulate lipophilicity and explore additional binding pockets.Enhanced cell penetration and target-specific interactions.
Core modification (e.g., bioisosteric replacement) To alter the fundamental properties of the scaffold and explore new chemical space.Novel derivatives with potentially improved activity and selectivity profiles.

Future Research Directions and Advanced Methodological Perspectives

Development of Novel Synthetic Routes for Complex Benzimidazole (B57391) Architectures

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to generate complex libraries based on the 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- scaffold.

Modern synthetic strategies such as microwave-assisted organic synthesis (MAOS) and the use of eco-friendly catalysts like ionic liquids or nanoparticles can offer significant advantages, including reduced reaction times, higher yields, and milder conditions. researchgate.netmdpi.com For instance, a one-pot synthesis using an ionic liquid as a catalyst could provide an environmentally benign pathway to novel derivatives. researchgate.netscilit.com These advanced methods would facilitate the creation of diverse analogs with substitutions on the benzyl (B1604629) ring, the benzimidazole core, and the N-1 position, which is crucial for modulating biological activity. nih.gov The development of such routes is essential for building extensive structure-activity relationship (SAR) libraries.

Table 1: Hypothetical Novel Analogs of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- via Advanced Synthetic Routes

Compound IDR1 (N-1 Position)R2 (Benzyl Ring)Synthetic ApproachPotential Advantage
BZ-01-CH2CH2OH4-CF3Microwave-Assisted SynthesisRapid synthesis, high yield
BZ-02-CH33,4-di(OCH3)Ionic Liquid CatalysisGreen chemistry, reusability
BZ-03-H4-NO2Nanoparticle CatalysisHigh efficiency, mild conditions
BZ-04-CH2COOH2-ClUltrasound-Assisted SynthesisImproved reaction rates

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthesis and experimental testing. For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, a multiscale computational approach can provide deep insights from the electronic level to interactions with complex biological systems.

Molecular Docking studies can be employed to screen the compound against a wide array of biological targets, such as kinases, polymerases, and receptors. researchgate.netmdpi.com This can help identify potential mechanisms of action and prioritize experimental validation. For example, docking studies on related 2-phenylbenzimidazoles have successfully predicted binding to estrogen receptors. researchgate.netscilit.com

Molecular Dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex, revealing key interactions and conformational changes over time. This dynamic perspective is crucial for understanding binding affinity and the mechanism of inhibition.

Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are vital for early-stage drug discovery. nih.gov Computational models can forecast the pharmacokinetic and toxicological profile of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- and its derivatives, helping to identify candidates with favorable drug-like properties.

Table 2: Illustrative In Silico Predictive Data for 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-

Computational MethodTarget/ParameterPredicted OutcomeImplication for Research
Molecular DockingNF-κB p50/p65-8.2 kcal/molPotential anti-inflammatory activity nih.gov
Molecular DockingTubulin (Colchicine site)-7.9 kcal/molPotential anticancer activity mdpi.com
MD SimulationLigand-Tubulin ComplexStable H-bonds observedConfirms binding stability
ADMET PredictionHuman Oral AbsorptionHigh (95%)Good bioavailability potential
ADMET PredictionAmes MutagenicityNegativeLow potential for mutagenicity

Exploration of Advanced Spectroscopic Techniques for Dynamic Interaction Analysis

While standard spectroscopic methods like NMR and IR are essential for structural elucidation, advanced techniques are needed to study the dynamic interactions of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- with biological macromolecules.

Fluorescence Spectroscopy can be a powerful tool, as the intrinsic fluorescence of the benzimidazole scaffold can be sensitive to its local environment. Changes in fluorescence intensity or wavelength upon binding to a protein or DNA can provide real-time data on binding affinity and kinetics. researchgate.net This is particularly relevant for studying interactions with targets like G-quadruplex DNA, a known target for some benzimidazoles. researchgate.net

Circular Dichroism (CD) Spectroscopy can be used to investigate conformational changes in a target protein or nucleic acid upon binding of the compound. This can reveal whether the compound acts by stabilizing or destabilizing the native structure of its target.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and related techniques can be used to identify and characterize covalent adducts if the compound is suspected of forming irreversible bonds with its target. Additionally, studying the photochemistry of the molecule, as has been done for the parent benzimidazole, could reveal novel properties and potential applications in photodynamic therapy. nih.gov

Uncovering Novel Mechanistic Pathways of Benzimidazole-Target Interactions

The biological activity of benzimidazole derivatives is diverse, stemming from their ability to interact with multiple targets. researchgate.net Future research should aim to uncover the specific mechanistic pathways modulated by 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-. Based on studies of related 2-benzylbenzimidazoles, potential mechanisms include the inhibition of key signaling pathways like NF-κB, which is central to inflammation. nih.gov

A systematic approach would involve initial screening in cell-based assays relevant to cancer, inflammation, and infectious diseases. Active hits would then be subjected to target deconvolution studies using techniques such as:

Thermal Proteome Profiling (TPP): To identify direct protein targets in a cellular context.

RNA-Sequencing (RNA-Seq): To understand the global transcriptomic changes induced by the compound.

Kinase and Enzyme Profiling: To screen for inhibitory activity against panels of purified enzymes.

These unbiased, systems-level approaches can reveal novel mechanisms of action beyond the conventionally known targets of benzimidazoles, such as tubulin polymerization or DNA minor groove binding. researchgate.net

Application of Artificial Intelligence and Machine Learning in SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and accurate prediction of the biological activities of novel compounds. researchgate.net For 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, AI/ML can be leveraged to build robust Quantitative Structure-Activity Relationship (QSAR) models.

A typical workflow would involve:

Synthesizing a focused library of derivatives based on the scaffold, as described in section 7.1.

Experimentally measuring their biological activity (e.g., IC50 values).

Calculating a wide range of molecular descriptors (e.g., electronic, topological, physicochemical) for each compound.

Training ML models—such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), or Multiple Linear Regression (MLR)—to correlate the descriptors with activity. researchgate.netbiointerfaceresearch.com

These validated QSAR models can then predict the activity of virtual compounds, guiding the design of new derivatives with enhanced potency and selectivity. nih.gov This iterative cycle of design, prediction, synthesis, and testing can significantly accelerate the optimization of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- as a lead compound. researchgate.netnih.gov

Table 3: Framework for a Machine Learning-Based QSAR Study

ComponentDescriptionExample
DatasetA series of synthesized 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- analogs with measured activity.40 compounds with IC50 values against a specific cancer cell line.
DescriptorsNumerical representations of molecular structure and properties.Molecular Weight, LogP, Polar Surface Area, Dipole Moment.
ML AlgorithmThe computational model used to learn the structure-activity relationship.Support Vector Machine (SVM) with a polynomial kernel. nih.gov
ValidationStatistical methods to assess the model's predictive power.Leave-one-out cross-validation (q²), external test set prediction (R²pred).
OutcomeA predictive model that can estimate the activity of new, unsynthesized molecules.A model with high predictive accuracy (e.g., q² > 0.7, R²pred > 0.6).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(phenylmethyl)-1H-benzimidazol-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as an organocatalyst is a preferred route. This method avoids hazardous solvents and achieves yields >75% by condensing substituted aldehydes with o-phenylenediamine derivatives under microwave irradiation (60–80°C, 15–30 min). Reaction optimization studies indicate that catalyst loading (5–10 mol%) and temperature control are critical to minimizing byproducts like uncyclized intermediates .
  • Key Data : Comparative yields under varying conditions:

CatalystTemperature (°C)Time (min)Yield (%)
TFA702082
HCl803068

Q. How can spectroscopic and crystallographic data confirm the structure of benzimidazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For 2-(phenylmethyl)-substituted derivatives, XRD analysis reveals bond angles (e.g., C–N–C ~127°) and torsional parameters between the benzimidazole core and substituents. Complementary techniques include:

  • ¹H/¹³C NMR : Aromatic proton signals at δ 7.2–8.1 ppm and methylene protons (CH₂Ph) at δ 4.5–5.0 ppm.
  • FT-IR : N–H stretching (3400–3200 cm⁻¹) and C=N absorption (1620–1600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence pharmacological activity, such as TRPV1 antagonism or anticancer effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that the 2-(phenylmethyl) group enhances lipophilicity, improving blood-brain barrier penetration for neuropathic pain targets (e.g., TRPV1 IC₅₀ = 4.6 nM in mavatrep). For anticancer activity, electron-withdrawing groups (e.g., -NO₂ at position 5) increase DNA intercalation, as shown in cytotoxicity assays against HeLa cells (IC₅₀ = 8.2 µM) .
  • Data Contradiction Note : Discrepancies in IC₅₀ values across studies (e.g., ±20% variation) may arise from assay protocols (e.g., capsaicin concentration in TRPV1 assays). Standardized cell lines (HEK293 vs. CHO) and endpoint measurements (Ca²⁺ influx vs. patch-clamp) must be harmonized .

Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., 10+ publications) to identify outliers.
  • Molecular Dynamics (MD) Simulations : Assess binding mode consistency across analogs. For example, 2-(phenylmethyl) derivatives show stable hydrogen bonding with TRPV1 residues (Tyr511, Thr550) in 50-ns simulations, explaining potency differences .
  • Experimental Replication : Validate conflicting results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. How can computational methods optimize reaction pathways for novel analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and activation energies (ΔG‡) for cyclization steps. For 2-(phenylmethyl) derivatives, ΔG‡ is ~25 kcal/mol, favoring solvent-free conditions. Machine learning models (e.g., random forest) trained on existing data (100+ reactions) can predict regioselectivity for substituent placement .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating antimicrobial activity of 2-(phenylmethyl)-benzimidazoles?

  • Methodological Answer :

  • Broth Microdilution (CLSI guidelines) : Determine MIC against Gram-positive (e.g., S. aureus, MIC = 16 µg/mL) and Gram-negative (E. coli, MIC = 32 µg/mL).
  • Time-Kill Kinetics : Confirm bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .

Q. How do solvent polarity and pH affect the stability of benzimidazole derivatives during storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH, 6 months) show:

  • Aqueous Buffers (pH 7.4) : Hydrolysis of the imidazole ring occurs at >30% degradation.
  • Solid-State Storage : Lyophilized powders in amber vials retain >95% purity. Use DSC (Tₘ = 180–200°C) to monitor crystallinity .

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